molecular formula C19H25NO B6297175 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol CAS No. 123808-73-1

2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol

Cat. No. B6297175
CAS RN: 123808-73-1
M. Wt: 283.4 g/mol
InChI Key: ZWLAXLXECFRUPM-UHFFFAOYSA-N
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Description

2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, also known as BPA-Me, is an organic compound with a wide range of applications in both scientific research and industry. BPA-Me is a derivative of 2-bromo-3-methyl-butan-1-ol (BMB), which is a common component of many organic compounds. BPA-Me has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. BPA-Me has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been used in the synthesis of a variety of organic compounds, including those used in the pharmaceutical, agricultural, and food industries. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol acts as a catalyst in certain chemical reactions, allowing for the synthesis of various organic compounds. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol are not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its relatively simple two-step synthesis process, its ability to act as a catalyst in certain chemical reactions, and its potential to act as a drug delivery agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds. The limitations of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its potential to cause adverse reactions in certain individuals, as well as its potential for toxicity when used in high concentrations.

Future Directions

The potential future directions for research involving 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol include further exploration of its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, research should be conducted to further understand the biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to act as a catalyst in the synthesis of polymers and other organic compounds. Furthermore, research should be conducted to further understand the mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to cause adverse reactions in certain individuals. Finally, research should be conducted to explore the potential of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol as an industrial catalyst, as well as its potential to be used in the synthesis of various compounds used in the pharmaceutical, agricultural, and food industries.

Synthesis Methods

The synthesis of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is relatively simple, and can be accomplished through a two-step process. In the first step, BMB is reacted with phenylmagnesium bromide in a reaction known as Grignard reaction. The Grignard reaction results in the formation of 2-bromo-3-methyl-butyl-2-phenylmethanol, which is then reacted with sodium hydroxide in the second step to form 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol. This two-step synthesis process is relatively straightforward, and can be carried out in a laboratory setting.

properties

IUPAC Name

2-(dibenzylamino)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLAXLXECFRUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(N,N-Dibenzylamino)-3-methylbutanol

CAS RN

111060-54-9
Record name (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
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